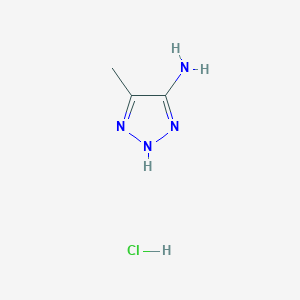

4-methyl-1H-1,2,3-triazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methyl-1H-1,2,4-triazol-5-amine” is a heterocyclic compound . It has a molecular formula of C3H6N4 and an average mass of 98.106 Da .

Synthesis Analysis

A one-pot synthesis of 1H-1,2,4-triazol-5-amines was studied via reaction of thiourea, dimethyl sulfate, and hydrazides under mild conditions . Another synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of “3-methyl-1H-1,2,4-triazol-5-amine” consists of a triazole ring with a methyl group attached to one of the carbon atoms .Chemical Reactions Analysis

1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Physical And Chemical Properties Analysis

“3-methyl-1H-1,2,4-triazol-5-amine” is a solid compound . It has a strong dipole moment and can engage in hydrogen bonding .Applications De Recherche Scientifique

Drug Development and Biological Activities

Triazole derivatives, including 1H-1,2,3-triazole, have been extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, such as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility in their structural modifications allows for the development of new drugs targeting a variety of diseases. Notably, the triazole ring serves as a core structure in the synthesis of new chemical entities, demonstrating the significance of triazole derivatives in medicinal chemistry (Ferreira et al., 2013).

Agriculture and Industry

3- and 4-substituted amino-1,2,4-triazoles have been utilized in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application extends to anti-corrosion additives and the synthesis of heat-resistant polymers, highlighting their importance in the fine organic synthesis industry. The versatility of these compounds underscores their value in enhancing agricultural productivity and in the development of novel industrial materials (Nazarov et al., 2021).

Material Science

1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for metals and alloys in aggressive media. Their synthesis via copper-catalyzed azide-alkyne cycloaddition reactions results in non-toxic, environmentally friendly compounds that offer protection against corrosion, thus extending the lifespan of metal structures in various industrial applications (Hrimla et al., 2021).

Chemical Synthesis and Eco-Friendly Procedures

Advancements in the eco-friendly synthesis of 1,2,3-triazoles highlight the shift towards sustainable chemistry. The use of microwave irradiation and novel, easily recoverable catalysts for the click synthesis of 1,2,3-triazoles demonstrates the potential for efficient, green chemical processes. This approach not only offers practical benefits such as shorter reaction times and higher yields but also aligns with the goals of environmental sustainability in chemical synthesis (de Souza et al., 2019).

Mécanisme D'action

Target of Action

Triazole compounds, which include 4-methyl-1h-1,2,3-triazol-5-amine hydrochloride, are known to interact with a variety of enzymes and receptors . They are key components in functional molecules used in a variety of applications .

Mode of Action

Related triazole compounds have been reported to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

The synthesis of related triazole compounds involves the formation of bonds during the formation of the imidazole .

Result of Action

Related triazole compounds are known for their diverse range of applications, including pharmaceuticals and agrochemicals .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2H-triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H3,4,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKJDECACZVPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60419-74-1 |

Source

|

| Record name | 4-methyl-1H-1,2,3-triazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)

![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)

![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)